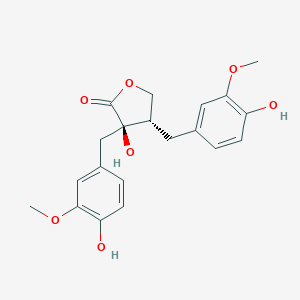![molecular formula C8H9NO2 B173434 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol CAS No. 109275-04-9](/img/structure/B173434.png)
2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol is a heterocyclic compound that has attracted significant attention due to its unique structural features and potential biological activities. This compound is part of the broader class of dihydrofuro[2,3-b]pyridines, which are known for their diverse pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride. This reaction results in the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . Another approach involves the base-catalyzed cascade synthesis from N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines, using potassium hydroxide as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol undergoes various types of chemical reactions, including:
Reduction: The reduction of carbonyl groups using sodium borohydride.
Substitution: Reactions involving nucleophilic substitution at the pyridine ring.
Common Reagents and Conditions
Sodium Borohydride: Used for reduction reactions.
Potassium Hydroxide: Used as a catalyst in base-catalyzed cascade synthesis.
Major Products
The major products formed from these reactions include diastereoselective 2,3-diaryl-substituted derivatives and multi-substituted dihydrofuropyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol has shown promise in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits potential biological activities, including acting as nicotinic receptor agonists.
Medicine: Investigated for its potential use in treating neurological disorders such as Alzheimer’s disease.
Wirkmechanismus
The mechanism of action of 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol involves its interaction with specific molecular targets, such as nicotinic receptors. The compound’s structural moiety is similar to that of naturally occurring nicotinic receptor agonists, which allows it to bind to these receptors and modulate their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine: Shares a similar core structure but lacks the methyl group at the 2-position.
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine: Another related compound with a pyrrolo ring instead of a furo ring.
Uniqueness
2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position enhances its stability and reactivity compared to its analogs .
Eigenschaften
IUPAC Name |
2-methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-7(10)6-3-2-4-9-8(6)11-5/h2-5,7,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAKKSZPTPYUKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(O1)N=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618190 |
Source


|
| Record name | 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109275-04-9 |
Source


|
| Record name | 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B173382.png)
![Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B173383.png)


![Imidazo[1,2-a]pyrazin-3-amine](/img/structure/B173388.png)
